molecular formula C18H14N4O3S3 B2828005 N-(2-furylmethyl)-2-[(7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)thio]acetamide CAS No. 1040653-66-4

N-(2-furylmethyl)-2-[(7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)thio]acetamide

Cat. No. B2828005
CAS RN: 1040653-66-4
M. Wt: 430.52
InChI Key: OMWHIHZOIAGNFM-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-2-[(7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)thio]acetamide is a useful research compound. Its molecular formula is C18H14N4O3S3 and its molecular weight is 430.52. The purity is usually 95%.
BenchChem offers high-quality N-(2-furylmethyl)-2-[(7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)thio]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-furylmethyl)-2-[(7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)thio]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-furylmethyl)-2-[(7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)thio]acetamide involves the condensation of 2-(2-furylmethylthio)acetic acid with 7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidine-5-thiol, followed by the acetylation of the resulting product.", "Starting Materials": [ "2-(2-furylmethylthio)acetic acid", "7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidine-5-thiol", "Acetic anhydride", "Triethylamine", "Dimethylformamide", "Diisopropylethylamine", "N,N'-Dicyclohexylcarbodiimide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: To a solution of 2-(2-furylmethylthio)acetic acid (1.0 equiv) in dimethylformamide (DMF), add triethylamine (TEA) (1.2 equiv) and N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv). Stir the reaction mixture at room temperature for 2 hours to form the activated ester intermediate.", "Step 2: To the activated ester intermediate, add 7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidine-5-thiol (1.0 equiv) in DMF. Stir the reaction mixture at room temperature for 12 hours to form the desired product.", "Step 3: To the reaction mixture, add a mixture of acetic anhydride (2.0 equiv) and diisopropylethylamine (2.0 equiv) in DMF. Stir the reaction mixture at room temperature for 2 hours to acetylate the thiol group of the product.", "Step 4: Quench the reaction mixture with methanol and filter the precipitated solid. Wash the solid with methanol and dry under vacuum to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using ethyl acetate and methanol as eluent to obtain the pure N-(2-furylmethyl)-2-[(7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)thio]acetamide product.", "Step 6: Recrystallize the pure product from a mixture of ethyl acetate and water to obtain the final product in high purity." ] }

CAS RN

1040653-66-4

Molecular Formula

C18H14N4O3S3

Molecular Weight

430.52

IUPAC Name

N-(furan-2-ylmethyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H14N4O3S3/c23-13(19-9-12-7-4-8-25-12)10-27-17-20-15-14(16(24)21-17)28-18(26)22(15)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,19,23)(H,20,21,24)

InChI Key

OMWHIHZOIAGNFM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NCC4=CC=CO4)SC2=S

solubility

not available

Origin of Product

United States

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